Apocholic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-[(3R,5R,9R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-16,18,20-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,18-,20+,21+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJTYEGVQBFZHI-IMPNNSMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2=C3CCC4CC(CCC4(C3CC(C12C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CCC2=C3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3C[C@@H]([C@]12C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214307 | |
| Record name | Apocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641-81-6 | |
| Record name | Apocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apocholic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Apocholic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Apocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00214307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZW7515V5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Biotransformation of Apocholic Acid
Endogenous Pathways of Apocholic Acid Formation
The generation of this compound in the body is not a direct product of liver synthesis but rather a subsequent modification of primary bile acids within the gastrointestinal tract.
Primary bile acids are synthesized in the liver from cholesterol. The two main primary bile acids in humans are cholic acid and chenodeoxycholic acid. nih.govnumberanalytics.com this compound is specifically derived from cholic acid through a process of mild dehydration carried out by certain enzymes. avantiresearch.com This conversion involves the removal of a water molecule from the cholic acid structure, leading to the formation of a double bond in the steroid nucleus, specifically creating an unsaturated bile acid. avantiresearch.com This enzymatic transformation is a critical step that precedes the action of the gut microbiota.
The vast and diverse community of microorganisms residing in the gut, particularly in the colon, plays a crucial role in the biogenesis of secondary bile acids. gutmicrobiotaforhealth.comnih.govfrontiersin.org These bacteria possess enzymes capable of a wide range of biotransformations, including deconjugation, dehydroxylation, and dehydration of primary bile acids that escape reabsorption in the small intestine. nih.govmdpi.com
The formation of this compound is a direct result of these microbial actions. Research has identified specific bacteria, such as Clostridium scindens, as being highly efficient in the conversion of primary bile acids. frontiersin.org In vitro studies with C. scindens have shown that it can convert over 99% of cholic acid into a range of secondary bile acids. frontiersin.org Notably, this compound was found to be the predominant metabolite, accounting for a significant portion of the total luminal bile acids produced, as a byproduct of cholic acid dehydration. frontiersin.org This highlights the central role of the gut microbiota in generating the this compound found in the host system.
Table 1: Microbial Transformation of Cholic Acid
| Precursor | Key Microorganism | Transformation Process | Product |
|---|---|---|---|
| Cholic Acid | Clostridium scindens | Dehydration | This compound |
Synthetic Methodologies for this compound and its Analogues
The unique structure of this compound has prompted the development of various laboratory methods for its synthesis and modification, enabling further investigation into its chemical and biological properties.
Several chemical strategies have been established for the synthesis of this compound. One direct method involves the chemical dehydration of cholic acid using reagents like iron(III) chloride supported on silica (B1680970) (FeCl3/SiO2), which facilitates the elimination reaction to introduce the characteristic double bond. researchgate.net
A more complex and convenient approach involves the photochemical rearrangement of 12-oxo-steroids, which are themselves derived from bile acids like deoxycholic acid. researchgate.net This process, known as a Norrish-type I reaction, can be initiated by irradiating a 12-oxo steroid intermediate, leading to the formation of this compound derivatives. researchgate.net The synthesis from deoxycholic acid typically involves multiple steps:
Reduction of deoxycholic acid.
Selective acetylation of hydroxyl groups.
Oxidation to form a 3,24-diacetoxy-12-oxo compound.
Irradiation of this ketone to induce photochemical rearrangement and yield an this compound derivative. researchgate.net
Table 2: Laboratory Synthesis Approaches for this compound
| Starting Material | Method | Key Reagents/Conditions | Result |
|---|---|---|---|
| Cholic Acid | Chemical Elimination | FeCl3/SiO2 | This compound researchgate.net |
| Deoxycholic Acid | Multi-step synthesis with Photochemical Rearrangement | LiAlH4, Acetic anhydride, Jones-reagent, UV irradiation | This compound Derivative researchgate.net |
Derivatization, or the chemical modification of a compound, is a key strategy for exploring the structure-function relationships of molecules like this compound. These modifications can be used to create analogues with potentially new biological activities or to prepare the molecule for specific types of analysis. researchgate.net
One reported derivatization strategy for this compound is allylic oxidation. This reaction, using N-bromosuccinimide, is regiospecific and leads to the introduction of a keto or hydroxyl group at the 15-position, depending on the reaction conditions. researchgate.net Such modifications are valuable for creating novel compounds and exploring their potential applications. smolecule.com
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), the polar carboxyl and hydroxyl groups of bile acids are typically derivatized to increase their volatility. restek.com This is commonly achieved by converting them into trimethylsilyl (B98337) (TMS) ethers/esters using silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com Furthermore, enzyme-assisted derivatization methods have been developed, for instance, using 3α-hydroxysteroid dehydrogenase (3α-HSD) to oxidize the 3α-hydroxy group to a 3-oxo group, which can then be derivatized with reagents like Girard P for highly sensitive analysis by mass spectrometry. mdpi.com These derivatization strategies are crucial tools for the functional exploration of this compound. researchgate.netmdpi.com
Metabolism and Systemic Disposition in Preclinical Models
Enterohepatic Circulation Dynamics of Apocholic Acid
This compound, as a member of the bile acid family, participates in the enterohepatic circulation, a critical physiological process for maintaining bile acid homeostasis and regulating lipid metabolism. avantiresearch.com This recycling pathway involves the secretion of bile acids from the liver into the bile, followed by their passage into the small intestine, subsequent reabsorption by enterocytes, and transport back to the liver via the portal vein. avantiresearch.comwikipedia.orgfrontiersin.org This efficient circuit allows for the conservation of the bile acid pool, with approximately 95% of bile acids being reabsorbed and recycled between the liver and intestine, a process that can occur 4 to 12 times daily. wikipedia.orgfrontiersin.org
The transport of bile acids, including this compound, across cellular membranes within the liver and intestine is a carrier-mediated process. avantiresearch.com In the intestine, conjugated bile acids are primarily absorbed through active transport mechanisms in the terminal ileum, while unconjugated, more hydrophobic bile acids can be absorbed via passive diffusion along the gastrointestinal tract. nih.govresearchgate.net After reabsorption, they are returned to the liver, where they are taken up by hepatocytes to be secreted into bile once more, completing the circuit. wikipedia.orgnih.gov
Absorption, Distribution, and Elimination Characteristics in Non-Human Animal Models
The pharmacokinetic profile of this compound in preclinical models is governed by the general principles of bile acid transport and metabolism. The absorption, distribution, and elimination of bile acids have been investigated in various animal models, including rats and hamsters, providing insights into the likely disposition of this compound. mdpi.commdpi.com
Absorption: Bile acids are absorbed from the intestinal lumen through two primary mechanisms: active transport and passive diffusion. nih.gov Active transport, mediated by transporters like ASBT, is most prominent in the ileum and is the main route for the uptake of conjugated bile acids. nih.govresearchgate.net Unconjugated bile acids, which are more lipophilic, can be absorbed passively along the length of the intestine. nih.gov Studies in rats have shown that after oral administration, bile acid derivatives appear in the serum, indicating intestinal absorption. nih.gov
Distribution: Following absorption from the intestine, bile acids enter the portal circulation and are efficiently extracted by the liver. nih.gov They are then distributed back into the bile as part of the enterohepatic circulation. nih.gov Pharmacokinetic studies of various compounds in rats have shown distribution into tissues such as the liver, muscle, and adipose tissue, which is a general characteristic of absorbed substances. nih.gov
Elimination: The primary route of elimination for the small fraction of bile acids that escapes enterohepatic reabsorption is through the feces. mdpi.comnih.gov In a study involving rats administered ursodeoxycholic acid (UDCA), fecal excretion accounted for 15-20% of the dose over 24 hours, while urinary excretion was minimal at about 1.5%. nih.gov this compound has been specifically identified in the feces of rats and mice in metabolomics studies, confirming this route of elimination. mdpi.comacs.org
The following table summarizes general pharmacokinetic parameters for a diuretic compound (PU-48) in rats, illustrating the types of data obtained in such preclinical studies. While specific values for this compound are not available, this provides a representative example of pharmacokinetic analysis in a rat model. nih.gov
| Parameter | 3 mg/kg Dose | 6 mg/kg Dose | 12 mg/kg Dose |
| Cmax (ng/mL) | 12.6 ± 11.1 | 52.9 ± 46.8 | 94.3 ± 49.6 |
| Tmax (h) | 1.2 ± 0.9 | 0.6 ± 0.3 | 0.5 ± 0.3 |
| AUC₀₋∞ (ng·h/mL) | 60.5 ± 38.5 | 108.2 ± 52.5 | 180.7 ± 62.5 |
| t₁/₂ (h) | 7.1 ± 2.9 | 7.0 ± 2.7 | 6.9 ± 3.5 |
| Data represents the mean ± standard deviation for the compound PU-48 in rats and is for illustrative purposes. nih.gov |
Conjugation and Further Metabolic Fates in Hepatic and Extrahepatic Tissues (e.g., glucuronidation, sulfation)
This compound, like other bile acids, undergoes extensive metabolic transformations, primarily in the liver, to facilitate its function and elimination. These modifications, known as Phase II metabolism, involve conjugation reactions that increase the water solubility of the molecule. numberanalytics.comopenaccessjournals.com The main conjugation pathways for bile acids are amidation with amino acids (glycine or taurine), glucuronidation, and sulfation. mdpi.com
This compound itself is a metabolite, reportedly formed from the mild dehydration of cholic acid, a primary bile acid, a process that can be carried out by specific enzymes. avantiresearch.comavantiresearch.com Gut microbiota also play a crucial role in its formation. An in vitro study using a co-culture of human colonic epithelial cells and the bacterium Clostridium scindens demonstrated that cholic acid was converted into several secondary bile acids. frontiersin.org In this model, this compound was the most abundant metabolite found in the luminal compartment, highlighting the significant contribution of intestinal bacteria to its production. frontiersin.org
The table below details the cholic acid metabolites identified in the luminal compartment of the in vitro co-culture model. frontiersin.org
| Metabolite | Percentage of Total Luminal Bile Acids |
| This compound | 58.33% |
| 3α-hydroxy-12 ketolithocholic acid | 21.96% |
| Deoxycholic acid | 11.84% |
| Data from an in vitro co-culture of C. scindens with primary human colonic epithelium. frontiersin.org |
Once formed or reabsorbed, bile acids can undergo further conjugation. In rats, amidation with taurine (B1682933) is the predominant pathway over glycine (B1666218) conjugation. mdpi.com Glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, and sulfation, catalyzed by sulfotransferases (SULTs), are additional important detoxification pathways. numberanalytics.commdpi.comdrughunter.com These reactions attach glucuronic acid or a sulfate (B86663) group to the bile acid, creating more polar and readily excretable metabolites. openaccessjournals.comuef.fi Sulfation is typically a minor pathway but becomes more significant for the detoxification of more hydrophobic and potentially toxic bile acids. mdpi.com Studies in rats have shown that under conditions of drug-induced liver stress, such as with high doses of acetaminophen, the balance of these conjugation pathways can be altered, with an increase in glycine conjugation and sulfation observed as a protective mechanism. mdpi.com
Molecular and Cellular Mechanisms of Apocholic Acid Action
Interactions with Nuclear Receptors and Transcriptional Regulation
Nuclear receptors are a class of intracellular proteins that, upon binding to specific ligands, regulate gene expression by acting as transcription factors. Bile acids are key endogenous ligands for several nuclear receptors, notably the Farnesoid X Receptor (FXR) and the Liver X Receptor (LXR).
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is primarily expressed in the liver, intestine, and kidneys and plays a pivotal role in bile acid (BA) homeostasis, as well as lipid and glucose metabolism aginganddisease.orgnih.gov. FXR acts as a bile acid sensor, regulating the expression of genes involved in bile acid synthesis, reabsorption, and transport. Upon ligand binding, FXR typically forms heterodimers with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) to modulate target gene transcription aginganddisease.orgnih.govresearchgate.net.
FXR regulates a broad spectrum of genes critical for metabolic processes. These include genes involved in:
Bile Acid Synthesis: FXR downregulates the expression of enzymes like cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thereby establishing a feedback loop for bile acid homeostasis aginganddisease.orgnih.gov.
Cholesterol Metabolism: FXR promotes cholesterol efflux and transport, contributing to reverse cholesterol transport and the conversion of cholesterol into bile acids for excretion ub.edunih.gov.
Lipid Metabolism: It influences genes involved in triglyceride hydrolysis, clearance, and lipogenesis aginganddisease.orgresearchgate.netub.edunih.gov.
Glucose Metabolism: FXR also plays a role in regulating glucose homeostasis aginganddisease.orgresearchgate.netub.edumdpi.com.
While direct studies detailing apocholic acid's specific FXR modulatory effects are limited in the provided literature, as a bile acid, it is understood to engage with the FXR pathway, potentially influencing the expression of these metabolic genes.
The Liver X Receptor alpha (LXRα) is another crucial nuclear receptor involved in lipid and cholesterol metabolism ub.edunih.govmdpi.comwikipedia.orgnih.gov. LXRα is highly expressed in metabolic tissues such as the liver, intestine, and adipose tissue ub.eduwikipedia.org. It responds to oxysterols and cholesterol overload by stimulating pathways that lead to cholesterol efflux, transport, conversion to bile acids, and excretion nih.gov. LXRα also activates the transcription factor SREBP-1c, which is central to lipogenesis wikipedia.org.
While the direct interaction of this compound with LXRα is not extensively detailed in the provided snippets, the interconnectedness of bile acid and lipid metabolism pathways suggests potential crosstalk. For instance, ursolic acid has been identified as an LXRα antagonist, demonstrating how other bioactive compounds can modulate LXRα activity and its downstream gene expression nih.gov.
Engagement with G Protein-Coupled Receptors
Beyond nuclear receptors, bile acids also signal through cell surface receptors, most notably the G protein-coupled bile acid receptor 1, also known as Takeda G protein-coupled receptor 5 (TGR5) or GPBAR1 mdpi.commedchemexpress.comwikipedia.org. TGR5 is expressed on various cell types, including macrophages, liver sinusoidal endothelial cells, and biliary epithelial cells mdpi.com.
Activation of TGR5 by bile acids triggers intracellular signaling cascades, primarily through the Gs protein-coupled pathway, leading to an increase in cyclic AMP (cAMP) levels mdpi.commedchemexpress.comwikipedia.org. This second messenger then activates downstream effectors, influencing cellular responses. TGR5 signaling has been implicated in energy homeostasis, glucose metabolism, and inflammatory processes mdpi.commedchemexpress.comwikipedia.orgfrontiersin.org.
Key signaling outcomes associated with TGR5 activation include:
cAMP Production: A primary consequence of TGR5 activation, which initiates downstream signaling cascades mdpi.commedchemexpress.comwikipedia.org.
GLP-1 Secretion: TGR5 activation in enteroendocrine cells promotes the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin (B600854) secretion and improves glucose homeostasis medchemexpress.comwikipedia.orgfrontiersin.org.
Modulation of Inflammatory Pathways: TGR5 activation can antagonize the NF-κB signaling pathway, thereby reducing pro-inflammatory gene expression and cellular responses frontiersin.orgfrontiersin.org. This antagonism is mediated by suppressing NF-κB transcription activity, IκBα phosphorylation, and p65 translocation frontiersin.org.
Endothelial Function: TGR5 activation can reduce oxidative stress and inflammation, potentially improving endothelial function by increasing eNOS expression through a GLP-1-PI3K-eNOS pathway frontiersin.org. It has also been shown to modulate endothelin-1 (B181129) (ET-1) signaling in liver cells mdpi.com.
As a bile acid, this compound is positioned to interact with TGR5, potentially mediating these diverse physiological effects.
Modulation of Intracellular Signal Transduction Cascades
Bile acids and their receptors can influence fundamental intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt), and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are critical for cell survival, proliferation, inflammation, and metabolism.
The PI3K/Akt pathway is a central signaling cascade that regulates cell survival, growth, proliferation, and metabolism, and its dysregulation is frequently observed in various diseases, including cancer frontiersin.orgmdpi.comnih.gov. Akt, activated by PI3K, plays a significant role in modulating other pathways, including NF-κB frontiersin.orgsrpskiarhiv.rs.
PI3K/Akt and NF-κB Interaction: Akt can activate NF-κB by phosphorylating components of the IκB kinase (IKK) complex and the p65 subunit of NF-κB, thereby enhancing NF-κB-mediated gene transcription frontiersin.orgsrpskiarhiv.rs. This interaction is crucial for inflammatory responses and cell survival. Conversely, TGR5 activation has been shown to inhibit NF-κB signaling, suggesting a complex interplay where TGR5 activation might indirectly influence the PI3K/Akt pathway by dampening NF-κB activity frontiersin.orgfrontiersin.org.
MAPK Pathway Involvement: The MAPK pathway is also implicated in cellular responses to various stimuli, including bile acids and their signaling receptors wikipedia.orgmdpi.commdpi.comnih.gov. TGR5 activation can lead to the activation of MAP kinase signaling pathways wikipedia.org. Furthermore, compounds like resveratrol (B1683913) have been shown to inhibit both PI3K/Akt and MAPK pathways, highlighting their interconnected roles in cellular processes like proliferation and angiogenesis nih.gov. Deoxycholic acid has also been shown to induce cell death via the MAPK/PI3K/AKT/mTOR/NF-κB signaling axis srpskiarhiv.rs.
The cross-talk between these pathways underscores the multifaceted signaling network through which bile acids like this compound can exert their influence on cellular functions, impacting metabolic regulation and inflammatory responses.
Preclinical Biological and Pharmacological Activities of Apocholic Acid
Regulation of Lipid and Cholesterol Homeostasis in Experimental Systems
Impact on Cholesterol Biosynthesis and Clearance Pathways in Animal Models
There is a lack of specific studies investigating the impact of apocholic acid on cholesterol biosynthesis and clearance pathways in animal models. Research on other bile acids has demonstrated their critical role in cholesterol homeostasis, primarily through the regulation of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. This process represents a major pathway for cholesterol elimination. However, no direct evidence is available to delineate the specific effects of this compound on these pathways.
Modulation of Triglyceride Metabolism in Preclinical Studies
Similarly, preclinical studies detailing the modulation of triglyceride metabolism by this compound are not available. While certain bile acids are known to influence triglyceride levels through various mechanisms, including the activation of farnesoid X receptor (FXR), which plays a role in lipid metabolism, the specific actions of this compound in this context have not been elucidated.
Influence on Glucose Homeostasis and Insulin (B600854) Signaling in Preclinical Models
Effects on Pancreatic Beta-Cell Function and Glucagon-like Peptide-1 (GLP-1) Secretion
The effects of this compound on pancreatic beta-cell function and the secretion of glucagon-like peptide-1 (GLP-1) have not been reported in preclinical models. Some bile acids have been shown to stimulate GLP-1 secretion from enteroendocrine L-cells, which in turn enhances glucose-stimulated insulin secretion from pancreatic beta-cells. However, whether this compound shares these properties remains to be investigated.
Hepatic Gluconeogenesis and Glycogen Metabolism Modulation in Animal Models
There is no available data from animal models on the modulation of hepatic gluconeogenesis and glycogen metabolism by this compound. The liver plays a central role in maintaining glucose homeostasis through the balance of glucose production (gluconeogenesis) and storage (glycogen synthesis). While other bile acids have been implicated in the regulation of these processes, the specific role of this compound is currently unknown.
Anti-inflammatory and Immunomodulatory Effects in In Vitro and Animal Studies
Scientific literature lacks in vitro and animal studies investigating the anti-inflammatory and immunomodulatory effects of this compound. Certain bile acids have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokine production. However, the potential for this compound to modulate inflammatory and immune responses has not been explored.
Cytokine Production and Immune Cell Function Modulation in Experimental Settings
The immunomodulatory properties of secondary bile acids, a class to which this compound belongs, are an area of growing research interest. While direct studies on this compound's specific effects on cytokine production and immune cell function are limited in the available scientific literature, the broader activities of other secondary bile acids provide a framework for its potential actions.
In experimental settings, secondary bile acids such as deoxycholic acid (DCA) and lithocholic acid (LCA) have demonstrated significant modulation of immune responses. For instance, DCA has been shown to induce the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in esophageal cells, suggesting a role in inflammatory processes within the gastrointestinal tract nih.gov. Conversely, other studies have indicated that secondary bile acids can also exert anti-inflammatory effects. For example, tauroursodeoxycholic acid (TUDCA) and ursodeoxycholic acid (UDCA) have been shown to have anti-inflammatory effects in models of inflammatory bowel disease researchgate.net. This dual role highlights the complexity of bile acid signaling in the immune system.
The differentiation and function of various immune cells, including T helper (Th) cells, can be regulated by bile acid derivatives frontiersin.org. For example, LCA has been found to impede the activation of Th1 cells, a subset of T cells involved in cell-mediated immunity, through its interaction with the Vitamin D receptor dntb.gov.ua. This suggests that secondary bile acids can have a nuanced impact on the adaptive immune system.
Although specific data for this compound is not extensively detailed, the known immunomodulatory activities of structurally related secondary bile acids suggest that it may also play a role in modulating cytokine production and immune cell function. Further research is necessary to elucidate the specific immunopharmacological profile of this compound.
Table 1: Effects of Selected Secondary Bile Acids on Cytokine Production in Experimental Models
| Bile Acid | Experimental Model | Key Cytokine Modulation | Reference |
| Deoxycholic Acid (DCA) | Esophageal cell line | Induction of IL-6 and IL-8 | nih.gov |
| Lithocholic Acid (LCA) | T cells | Inhibition of Th1-associated cytokines | dntb.gov.ua |
| Tauroursodeoxycholic Acid (TUDCA) | Mouse model of IBD | Anti-inflammatory effects | researchgate.net |
| Ursodeoxycholic Acid (UDCA) | Mouse model of IBD | Anti-inflammatory effects | researchgate.net |
Modulation of Gastrointestinal Physiology in Experimental Models
The enterohepatic circulation of bile acids is a critical physiological process, and secondary bile acids are key players in this system. While the direct impact of this compound on bile flow has not been extensively studied, the effects of other secondary bile acids are well-documented. The composition of the bile acid pool, which includes secondary bile acids, is a significant regulator of bile flow nih.gov. Different bile acids exhibit varying degrees of hydrophobicity, which in turn influences their ability to stimulate bile secretion nih.gov. For instance, more hydrophobic bile acids are generally more potent inducers of bile flow.
The gut microbiome plays a pivotal role in the metabolism of primary bile acids into secondary bile acids, including this compound frontiersin.org. This biotransformation by gut bacteria significantly diversifies the bile acid pool nih.gov. In turn, bile acids shape the composition of the gut microbiota through their antimicrobial properties researchgate.net. This bidirectional relationship creates a complex interplay where changes in the gut microbiome can alter the levels of specific secondary bile acids, and vice versa. Animal models have demonstrated that diet-induced changes in the gut microbiota are closely linked to alterations in the fecal bile acid profile researchgate.net. While comprehensive analyses of gut microbiota and fecal bile acid profiles have been conducted in various studies, specific data detailing the correlation between this compound levels and the abundance of particular microbial taxa are not yet fully elucidated nih.govresearchgate.net.
The intestinal barrier is a critical line of defense, and its integrity is essential for maintaining gut homeostasis. Bile acids are known to modulate intestinal barrier function, with different effects depending on the specific bile acid and its concentration nih.govnih.gov. Some secondary bile acids, such as lithocholic acid (LCA), have been shown to be detrimental to the intestinal barrier at high concentrations, while others may have protective effects nih.gov.
In vitro studies using cell lines that model the intestinal epithelium have been instrumental in investigating these effects. For example, it has been demonstrated that certain bile acids can alter the expression of tight junction proteins, which are crucial for maintaining the integrity of the epithelial barrier nih.gov. Animal models of intestinal inflammation have further highlighted the role of bile acids in modulating gut permeability researchgate.net. For instance, in mouse models of colitis, alterations in the bile acid pool have been associated with changes in intestinal barrier function nih.gov.
Direct experimental evidence on the specific effects of this compound on gut barrier function in in vitro and animal studies is currently lacking in the scientific literature. However, given the established role of other secondary bile acids in this process, it is plausible that this compound may also contribute to the regulation of intestinal permeability. Future research is needed to investigate the direct impact of this compound on the intestinal barrier.
Table 2: Influence of Selected Secondary Bile Acids on Gut Barrier Function
| Bile Acid | Experimental Model | Observed Effect on Gut Barrier | Reference |
| Deoxycholic Acid (DCA) | Apc min/+ mice | Reduction in zonula occludens 1 (ZO-1) | nih.gov |
| Lithocholic Acid (LCA) | TNF-α-induced cells | Ameliorated the distribution of ZO-1, E-cadherin, occludin, and claudin-1 | nih.gov |
| Ursodeoxycholic Acid (UDCA) | Murine colitis model | Improved gut barrier integrity | nih.gov |
Role in Experimental Models of Neurodegenerative Processes (e.g., Alzheimer's disease biomarkers in mice)
Recent research has implicated alterations in the bile acid profile in the pathophysiology of neurodegenerative diseases, including Alzheimer's disease (AD) frontiersin.org. Metabolomic studies in animal models of AD have revealed significant changes in the levels of various bile acids in both the brain and peripheral circulation qub.ac.uknih.gov.
In a study utilizing the APP/PS1 mouse model of Alzheimer's disease, which exhibits key pathological features of AD such as amyloid-beta (Aβ) plaque deposition, a comprehensive profiling of 22 bile acids was conducted in brain and plasma samples at different stages of disease progression nih.govbris.ac.uk. While the study did not specifically highlight this compound in its main findings, the detailed metabolomic data from such studies provide an opportunity to assess the role of less abundant bile acids.
Table 3: Alterations in Selected Bile Acid Levels in the Brain of 12-month-old APP/PS1 Mice
| Bile Acid | Fold Change vs. Wild-Type | p-value | Reference |
| Cholic acid (CA) | Decreased | 0.02 | bris.ac.uk |
| β-muricholic acid | Decreased | 0.02 | bris.ac.uk |
| Ω-muricholic acid | Decreased | 0.05 | bris.ac.uk |
| Taurocholic acid (TCA) | Decreased | 0.04 | bris.ac.uk |
| Tauroursodeoxycholic acid (TUDCA) | Decreased | 0.02 | bris.ac.uk |
| Tauromuricholic acid (TMCA) | Decreased | 0.002 | bris.ac.uk |
Investigation of Neoplastic Induction and Progression in Preclinical Cancer Models
The role of secondary bile acids as tumor promoters has been investigated in various preclinical cancer models, particularly in the context of colorectal cancer frontiersin.orgmdpi.com. High-fat diets, which increase the levels of secondary bile acids in the colon, have been associated with an increased risk of colon cancer in both human epidemiological studies and animal models nih.gov. The proposed mechanisms for the carcinogenic activity of secondary bile acids include the induction of oxidative stress, DNA damage, and apoptosis resistance nih.gov.
In rodent models, the administration of secondary bile acids, such as deoxycholic acid (DCA), has been shown to promote the development of colon tumors nih.govresearchgate.net. These studies often involve the use of chemical carcinogens to initiate tumorigenesis, followed by the administration of bile acids to assess their tumor-promoting effects frontiersin.org. The findings from these models suggest that secondary bile acids can create a pro-inflammatory and pro-proliferative environment in the colon that is conducive to tumor growth mdpi.com.
With regard to sarcoma, a type of cancer that arises from mesenchymal cells, there is a significant lack of research on the specific role of any bile acid, including this compound, in its induction or progression. Preclinical models of sarcoma often involve genetic modifications or the implantation of biomaterials to induce tumor formation nih.gov. The current body of scientific literature does not provide evidence for a direct link between this compound and sarcoma-carcinogenic activity in rodent models. Therefore, the mechanisms through which this compound might influence neoplastic processes, particularly in the context of sarcoma, remain an uninvestigated area.
Table 4: Carcinogenic Effects of Deoxycholic Acid (DCA) in Rodent Models of Colon Cancer
| Rodent Model | DCA Administration | Key Findings | Reference |
| Wild-type mice | 0.2% in diet for 8-10 months | Induced colonic tumors in 17 out of 18 mice, including 10 with cancers | nih.gov |
| Apc min/+ mice | 0.2% in drinking water | Induced tumor growth | frontiersin.org |
Modulation of Cell Proliferation and Apoptosis in Cancer Cell Lines
While this compound has been identified as a potentially carcinogenic bile acid, detailed in vitro studies on its specific mechanisms of modulating cell proliferation and apoptosis in various cancer cell lines are not extensively documented in publicly available research. Early studies have noted its potential to induce sarcomas in animal models, suggesting a role in neoplastic growth. smolecule.comwikipedia.org Some research indicates that certain bile acids, when accumulated at high concentrations, can promote the survival of cancer cells and neoplastic growth, with this compound being cited as an example of an oncometabolite. avantiresearch.com
The general understanding of bile acids in cancer suggests they can exert powerful toxic effects at high concentrations, leading to the formation of free oxygen radicals, disruption of cell membranes, and damage to DNA, which can contribute to mutations and a reduction in apoptosis. avantiresearch.com However, specific investigations into the dose-dependent effects of this compound on the viability, proliferation rates, and apoptotic pathways in specific human cancer cell lines are not well-described in the current body of scientific literature.
Research into other bile acids suggests potential mechanisms of action, such as altering cell signaling pathways or promoting DNA damage, but the precise pathways affected by this compound remain an area for further investigation. smolecule.com While the carcinogenic properties of this compound are a point of concern, the specific molecular interactions that lead to the modulation of cell proliferation and apoptosis in cancer cells have yet to be fully elucidated.
Data on the Effects of this compound on Cancer Cell Lines
Detailed, publicly available data from in vitro studies on the effects of this compound on specific cancer cell lines, which would typically be presented in data tables, is currently scarce. Such tables would ordinarily include information on the cancer cell line tested, the concentration of this compound used, and the observed effects on cell viability, proliferation, and markers of apoptosis. The absence of such specific data in the scientific literature highlights a gap in the current understanding of this compound's role in cancer biology at the cellular level.
Advanced Analytical Methodologies for Apocholic Acid Quantification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
LC-MS/MS is a cornerstone for the comprehensive analysis of bile acids, including apocholic acid, due to its high sensitivity, specificity, and ability to handle complex biological samples mdpi.comresearchgate.netresearchgate.netresearchgate.net. This technique allows for the simultaneous quantification of numerous bile acids, providing detailed insights into metabolic profiles.
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques
GC-MS offers an alternative or complementary approach for bile acid analysis, particularly when high separation efficiency is paramount for resolving complex mixtures of isomers shimadzu.comrestek.comnih.gov. However, bile acids, being polar and non-volatile, require derivatization to increase their volatility and thermal stability for GC analysis.
Common derivatization strategies involve converting the carboxyl and hydroxyl groups into more volatile functional groups, such as silyl (B83357) ethers or methyl esters shimadzu.comrestek.comnih.govweqas.com. Trimethylsilylation (TMS) is frequently used for hydroxyl groups, while methylation is applied to carboxyl groups shimadzu.comweqas.com. Combinations of reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are effective for a one-step derivatization restek.com. GC-MS provides excellent separation and identification capabilities, often aided by library matching, but the additional sample preparation steps can be time-consuming shimadzu.comnih.gov.
Derivatization Strategies for GC-MS Analysis of Bile Acids To enable GC-MS analysis, bile acids undergo derivatization to improve volatility and thermal stability. Key functional groups targeted are the carboxyl (-COOH) and hydroxyl (-OH) groups.
| Derivatization Method | Target Groups | Reagents Examples | Advantages | Disadvantages | Reference(s) |
| Methylation and Trimethylsilylation (Me TMS) | Carboxyl, Hydroxyl | Methylation agents, TMS agents (e.g., TMSI) | Improves volatility and thermal stability; good linearity and dynamic range achieved shimadzu.comweqas.com. | Requires multiple steps; potential for instability of derivatives shimadzu.com. | shimadzu.comweqas.com |
| Trimethylsilylation (TMS) | Hydroxyl, Carboxyl | BSTFA, MSTFA, TMCS | Simple, one-step derivatization; effective for hydroxyl and carboxyl groups restek.com. | Choice of reagents can be tricky; some mixtures require fresh preparation restek.com. | restek.com |
| Methyl ester-trimethylsilyl (Me TMS) ether derivatives | Carboxyl, Hydroxyl | Various silylating agents | Validated method for serum analysis; good linearity and detection limits nih.govd-nb.info. | Time-consuming sample preparation nih.gov. | nih.govd-nb.info |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation of Metabolites and Derivatives
NMR and IR spectroscopy are indispensable tools for the definitive structural elucidation and characterization of bile acids and their derivatives, complementing MS-based methods nih.govbeilstein-journals.orgnih.govsrce.hrfarmaceut.orgipb.pt.
NMR Spectroscopy : ¹H NMR, ¹³C NMR, and various 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) provide detailed information about the molecular structure, including the number and type of protons and carbons, their connectivity, and stereochemistry nih.govbeilstein-journals.orgipb.ptbmrb.io. ¹H NMR spectra reveal chemical shifts, multiplicities, and coupling constants, which are critical for assigning specific protons to their positions within the molecule beilstein-journals.orgipb.pt. ¹³C NMR provides information on the carbon backbone. For bile acids, identifying characteristic signals, such as those for hydroxyl groups or the steroid nucleus, is key to confirming their identity and distinguishing isomers nih.govbmrb.io.
IR Spectroscopy : Infrared (IR) spectroscopy identifies functional groups present in a molecule by detecting the absorption of IR radiation at specific wavelengths. For bile acids, IR spectra can confirm the presence of hydroxyl (-OH) and carboxyl (-COOH) groups, as well as the characteristic steroid ring structures beilstein-journals.orgsrce.hrfarmaceut.org.
These spectroscopic techniques are vital for confirming the identity of synthesized derivatives or for characterizing unknown bile acid metabolites isolated from biological samples.
Sample Preparation Strategies for Biological Matrices in Research
Effective sample preparation is paramount to ensure accurate and sensitive analysis of this compound and other bile acids in complex biological matrices such as serum, plasma, urine, feces, and liver tissue mdpi.comresearchgate.netd-nb.infoacs.orgwestonaprice.org.
Common strategies include:
Extraction : Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are widely used to isolate bile acids from the biological matrix and remove interfering substances mdpi.comresearchgate.netacs.orgwestonaprice.org. Protein precipitation, often followed by extraction, is a common initial step, especially for serum and plasma samples mdpi.comd-nb.infonih.gov. Automated extraction systems can significantly improve throughput and reproducibility shimadzu.com.
Cleanup : SPE is particularly effective for purifying bile acids, removing lipids, proteins, and salts that can interfere with chromatographic separation and MS detection mdpi.comresearchgate.netacs.orgnih.gov.
Concentration : Depending on the analyte's abundance, concentration steps may be necessary to achieve sufficient sensitivity for detection.
The choice of sample preparation method depends on the matrix, the analytical technique, and the desired sensitivity and specificity mdpi.comd-nb.infoacs.orgwestonaprice.orgnih.gov.
Comparison of Sample Preparation Methods for Bile Acids
| Sample Matrix | Extraction Technique(s) | Cleanup Method(s) | Key Considerations | Reference(s) |
| Serum/Plasma | Protein precipitation (e.g., with methanol/acetonitrile), LLE, SPE | SPE | Removal of proteins and lipids is critical; automated extraction can enhance throughput mdpi.comd-nb.infoacs.orgnih.gov. | mdpi.comd-nb.infoacs.orgnih.gov |
| Liver Tissue | Homogenization followed by extraction (e.g., MeOH/ACN) | SPE | Efficient extraction from solid matrix is required; optimization for high analyte recovery is essential mdpi.comacs.org. | mdpi.comacs.org |
| Urine | Direct injection, SPE, or protein precipitation | SPE | Generally less complex matrix than serum/plasma, but dilution or SPE may be needed for optimal detection shimadzu.com. | shimadzu.com |
| Feces | Methanolic extraction, automated extraction systems | SPE | High lipid and complex matrix content necessitates robust extraction and cleanup protocols; automated systems improve efficiency shimadzu.com. | shimadzu.com |
Quality Control and Validation in this compound Analysis
Rigorous quality control (QC) and method validation are indispensable for ensuring the accuracy, reliability, and reproducibility of this compound quantification in research and clinical settings mdpi.comnih.govuzh.chnih.gov.
Key validation parameters include:
Linearity : Establishing a calibration curve across a defined concentration range, typically with at least six calibration points, to demonstrate a linear relationship between analyte concentration and instrument response (e.g., r² > 0.99) mdpi.comuzh.chnih.gov.
Accuracy and Precision : Assessing the closeness of measured values to the true value (accuracy) and the reproducibility of measurements (precision) within the same day (intra-day) and across different days (inter-day) mdpi.comnih.govuzh.chnih.gov. CVs are typically expected to be <10-20%, and accuracies between 80-120% mdpi.comacs.orgnih.govuzh.chnih.gov.
Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determining the lowest concentration at which an analyte can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ) mdpi.comacs.orgnih.gov.
Selectivity/Specificity : Ensuring the method can accurately measure the target analyte in the presence of other components in the biological matrix, including isomers mdpi.comresearchgate.netnih.gov.
Matrix Effects : Evaluating the impact of the biological matrix on analyte ionization and detection, often compensated by the use of internal standards nih.govnih.gov.
Internal Standards (IS) : The use of stable isotope-labeled internal standards (e.g., deuterated bile acids) is critical for compensating for variations in sample preparation, extraction efficiency, and ionization suppression during LC-MS/MS analysis nih.govnih.govsigmaaldrich.comtottori-u.ac.jp.
Typical Validation Parameters for Bile Acid LC-MS/MS Analysis
| Parameter | Description | Acceptable Range/Criteria | Reference(s) |
| Linearity | Relationship between analyte concentration and instrument response. | r² ≥ 0.99; assessed over a defined range (e.g., 5-5000 ng/mL) mdpi.comuzh.chnih.gov. | mdpi.comuzh.chnih.gov |
| Accuracy | Closeness of measured values to the true value. | 85–115% of the true value mdpi.comacs.orguzh.chnih.gov. | mdpi.comacs.orguzh.chnih.gov |
| Precision (CV) | Reproducibility of measurements (intra-day and inter-day). | <10% or <20% (depending on concentration and regulatory guidelines) mdpi.comacs.orgnih.govuzh.chnih.gov. | mdpi.comacs.orgnih.govuzh.chnih.gov |
| LOD/LOQ | Lowest concentration reliably detected (LOD) or quantified (LOQ). | Specific to the method and matrix, e.g., 0.01-1 ng/mL (LOD), 0.02-3.5 ng/mL (LOQ) mdpi.com. | mdpi.comacs.orgnih.gov |
| Selectivity | Ability to measure the target analyte without interference from other matrix components or isomers. | Demonstrated by analyzing blank matrices and samples with potential interferents researchgate.netnih.gov. | researchgate.netnih.gov |
| Internal Standard | Stable isotope-labeled compounds used to correct for analytical variability. | Essential for accurate quantification in LC-MS/MS nih.govnih.govsigmaaldrich.comtottori-u.ac.jp. | nih.govnih.govsigmaaldrich.comtottori-u.ac.jp |
Compound List
this compound
Cholic acid (CA)
Chenodeoxycholic acid (CDCA)
Ursodeoxycholic acid (UDCA)
Lithocholic acid (LCA)
Deoxycholic acid (DCA)
Glycocholic acid (GCA)
Glycochenodeoxycholic acid (GCDCA)
Glycodeoxycholic acid (GDCA)
Glycoursodeoxycholic acid (GUDCA)
Taurocholic acid (TCA)
Taurochenodeoxycholic acid (TCDCA)
Tauroursodeoxycholic acid (TUDCA)
Taurodeoxycholic acid (TDCA)
α-Muricholic acid (α-MCA)
β-Muricholic acid (β-MCA)
7α-hydroxy-4-cholesten-3-one (C4)
Future Research Directions and Unexplored Avenues for Apocholic Acid Studies
Elucidation of Novel Biological Roles and Signaling Crosstalk
Future research is poised to delve deeper into the undiscovered biological functions of apocholic acid and its intricate interactions with cellular signaling pathways. While the role of bile acids in activating receptors like the farnesoid X receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) is well-established, the specific effects of this compound on these and other signaling cascades remain largely unexplored. nih.govavantiresearch.com Understanding how this compound modulates these pathways is crucial, as they are involved in regulating lipid and glucose metabolism, inflammation, and even cellular proliferation. ontosight.ainih.gov
Emerging evidence suggests that bile acids can influence a wide range of physiological processes beyond digestion, including immune function and gut microbial homeostasis. animbiosci.org Investigating the specific contribution of this compound to the "gut-liver axis" communication is a key area for future studies. nih.gov This involves understanding how this compound, as a product of gut microbial metabolism, signals back to the host to influence liver function and systemic metabolism. nih.govtandfonline.com Furthermore, the potential crosstalk between this compound-activated pathways and other significant signaling networks, such as those involved in inflammation and oxidative stress, warrants thorough investigation. nih.gov
Development of Advanced Preclinical Models for Enhanced Mechanistic Insight
To gain a more profound understanding of this compound's mechanisms of action, the development and utilization of sophisticated preclinical models are paramount. Current research often relies on rodent models to study the effects of bile acids. nih.govmdpi.com While valuable, these models may not fully recapitulate the complexities of human bile acid metabolism and physiology. Future studies would benefit from the use of more advanced models, such as humanized mouse models with transplanted human gut microbiota, to better simulate the human gut environment where this compound is produced. nih.gov
In addition to in vivo models, the use of three-dimensional (3D) organoid cultures, particularly of the intestine and liver, can provide a more physiologically relevant in vitro system to study the direct effects of this compound on specific cell types and their interactions. avantiresearch.com These models can be used to investigate cellular uptake, signaling, and downstream effects of this compound in a controlled environment. Furthermore, the development of specific reporter assays for this compound-activated signaling pathways will be instrumental in dissecting its precise molecular mechanisms.
Integration of Multi-Omics Data (e.g., Proteomics, Transcriptomics, Microbiome) in this compound Studies
A holistic understanding of this compound's biological impact necessitates the integration of multiple "omics" datasets. This approach, which combines data from proteomics (the study of proteins), transcriptomics (the study of gene expression), and microbiome analysis, can reveal complex interactions and pathways influenced by this compound that might be missed by single-data-stream approaches. nih.govresearchgate.netnih.gov
For instance, by correlating changes in the gut microbiome composition with alterations in the host's proteome and transcriptome following this compound modulation, researchers can identify key microbial species and bacterial enzymes involved in its metabolism, as well as the host genes and proteins that are subsequently regulated. animbiosci.orgnih.gov Studies have already begun to link alterations in gut microbiota with changes in secondary bile acid profiles, including this compound, and subsequent effects on host health. nih.govtandfonline.com Integrating metabolomics data, which provides a snapshot of the small molecules in a biological system, can further enrich these analyses by directly measuring the levels of this compound and other related metabolites. nih.govresearchgate.net This multi-omics strategy will be crucial for building comprehensive models of this compound's function and identifying potential biomarkers for disease.
Exploration of Structure-Activity Relationships for Novel Analogues with Targeted Preclinical Profiles
The chemical structure of this compound provides a scaffold for the development of novel analogues with potentially enhanced or more targeted therapeutic effects. nih.gov By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can establish structure-activity relationships (SAR). This involves understanding how specific chemical modifications influence the molecule's ability to interact with its biological targets and elicit a particular response. researchgate.net
For example, modifications to the hydroxyl groups or the side chain of the this compound molecule could alter its binding affinity for specific receptors, its metabolic stability, or its pharmacokinetic properties. The synthesis of this compound derivatives has been explored, with some showing potential antimicrobial properties. smolecule.com Future research should focus on creating a library of this compound analogues and screening them in preclinical models for desired activities, such as improved anti-inflammatory effects or more potent activation of specific metabolic pathways. This approach could lead to the development of novel therapeutic agents with optimized efficacy and reduced off-target effects.
Therapeutic Potential of this compound Modulation in Disease Pathophysiology (Preclinical Research Focus)
Preclinical research is beginning to uncover the therapeutic potential of modulating this compound levels in various disease models. Alterations in bile acid metabolism have been linked to a range of conditions, including metabolic diseases, liver diseases, and even cancer. ontosight.aiwikipedia.org Therefore, strategies aimed at either increasing or decreasing this compound levels, or mimicking its effects with synthetic analogues, could offer new therapeutic avenues.
For example, in the context of metabolic disorders, where bile acids are known to play a regulatory role in glucose and lipid homeostasis, investigating the effects of this compound in preclinical models of diabetes and obesity is a promising area of research. ontosight.ainih.gov In liver diseases, where bile acid signaling is often dysregulated, exploring the potential of this compound to modulate inflammatory and fibrotic pathways could lead to new treatments. researchgate.net Furthermore, while some studies have raised questions about the carcinogenic potential of this compound, further investigation is needed to clarify its role in cancer pathophysiology and to explore whether its modulation could be beneficial in certain cancer types. smolecule.comwikipedia.orgavantiresearch.com Preclinical studies using relevant animal and cell-based models will be essential to evaluate the efficacy and safety of targeting this compound for therapeutic purposes. nih.govgoogle.com
Q & A
Q. What analytical methods are recommended to verify the purity and structural integrity of apocholic acid in laboratory settings?
this compound’s purity and structure can be validated using a combination of techniques:
- Thin-Layer Chromatography (TLC) : A single spot under iodine vapor confirms homogeneity .
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra should align with the expected chemical shifts for the 3α,12α-dihydroxy-5β-chol-8(14)-en-24-oic acid structure .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 389.3 [M-H]⁻ confirms the molecular formula (C₂₄H₃₈O₄) .
Q. How should this compound be synthesized and characterized to ensure reproducibility in academic studies?
Synthesis protocols should include:
- Source validation : Use commercially available reference standards (e.g., Sigma-Aldrich CAS 641-81-6) and verify via NMR/MS .
- Purification : Column chromatography with solvents like 85:15 chloroform:methanol, followed by TLC validation .
- Storage : Maintain at -20°C to prevent degradation, with periodic purity checks using ninhydrin and phosphomolybdic acid tests .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in historical data on this compound’s molecular coordination behavior?
Early studies reported variable coordination ratios (e.g., 1:1 to 8:1 bile acid:ligand ratios). To address discrepancies:
- Thermodynamic analysis : Replicate Rheinboldt’s melting-point depression experiments with modern calorimetry to assess eutectic mixtures .
- Crystallography : Use X-ray diffraction to resolve structural ambiguities in this compound-ligand complexes .
- Computational modeling : Apply density functional theory (DFT) to predict stable coordination geometries .
Q. How can researchers design robust metabolomic assays to quantify this compound in biological matrices?
Key considerations include:
- Chromatographic separation : Optimize a 10-minute LC-MS/MS method using a C18 column and methanol:water gradients for baseline resolution from isomers like 7-ketodeoxycholic acid .
- Detection : Employ dynamic multiple reaction monitoring (dMRM) with transitions specific to this compound (m/z 389.3 → 345.2) .
- Validation : Assess matrix effects in murine plasma/feces using deuterated internal standards (e.g., d₄-labeled analogs) .
Q. What methodological frameworks are critical for studying this compound’s role in bile acid homeostasis?
- PICOT framework : Define P opulation (e.g., murine models), I ntervention (this compound dosing), C omparison (wild-type vs. FXR knockout mice), O utcome (FXR activation, lipid profiles), and T imeframe (acute vs. chronic exposure) .
- FINER criteria : Ensure studies are F easible (in vitro/in vivo models), I nteresting (mechanistic novelty), N ovel (understudied compared to primary bile acids), E thical (IACUC-approved protocols), and R elevant (links to metabolic disorders) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
